1-(4-Fluorophenyl)-3-(pyridin-2-ylsulfanyl)propan-1-one
Overview
Description
1-(4-Fluorophenyl)-3-(pyridin-2-ylsulfanyl)propan-1-one is a useful research compound. Its molecular formula is C14H12FNOS and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent pH Sensor and Chemosensor 1-(4-Fluorophenyl)-3-(pyridin-2-ylsulfanyl)propan-1-one and related compounds have been explored for their sensing applications. A study designed a heteroatom-containing organic fluorophore that exhibits intramolecular charge transfer and aggregation-induced emission characteristics. The substance's emission can be reversibly switched between two states by protonation and deprotonation, making it useful as a fluorescent pH sensor and a chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).
Enhancing Electrochromic Properties The compound's derivatives have been studied for their electrochromic properties. For instance, a copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene was synthesized, showing the potential for developing electrochromic devices with diverse coloration and fast switching times, indicating its applicability in smart windows or displays (Türkarslan et al., 2007).
Antimicrobial Activity Some derivatives of the compound have demonstrated antimicrobial activities. A particular study synthesized chitosan Schiff bases using heteroaryl pyrazole derivatives and tested their biological activity against a variety of bacteria and fungi. The antimicrobial activity was found to depend on the type of Schiff base moiety, indicating the potential for these compounds to be used in fighting infections (Hamed et al., 2020).
Luminescent Sensor for Detection Triphenylamine-functionalized derivatives have been studied for their potential in detecting nitroaromatic compounds like p-nitroaniline. The material demonstrated high sensitivity and selectivity with a rapid response time, suggesting its utility in detecting and sensing specific chemicals (Ji et al., 2018).
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-pyridin-2-ylsulfanylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNOS/c15-12-6-4-11(5-7-12)13(17)8-10-18-14-3-1-2-9-16-14/h1-7,9H,8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGTXMVUBVXECL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.